
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a primary amine with a thiocarbonyl compound under acidic conditions. The primary amine used is often derived from pyridine, while the thiocarbonyl compound can be a thioketone or a thioester.
Introduction of Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction. This involves the reaction of a hexadecyl halide (such as hexadecyl bromide) with the thiazolidine intermediate.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or hexadecyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals, surfactants, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring and pyridinyl group allow it to form hydrogen bonds and hydrophobic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Lacks the hexadecyl chain, making it less hydrophobic and potentially less effective in certain applications.
5-Hexadecyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Similar structure but without the methyl group, which may affect its reactivity and interaction with targets.
5-Hexadecyl-4-methyl-1,3-thiazolidine-2-thiol: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness: : The presence of the hexadecyl chain, methyl group, and pyridinyl substituent in 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol makes it unique in terms of its hydrophobicity, reactivity, and ability to interact with a wide range of molecular targets
Eigenschaften
CAS-Nummer |
61237-13-6 |
|---|---|
Molekularformel |
C25H44N2S2 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
5-hexadecyl-4-methyl-3-pyridin-2-yl-1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C25H44N2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-22(2)27(25(28)29-23)24-20-17-18-21-26-24/h17-18,20-23,25,28H,3-16,19H2,1-2H3 |
InChI-Schlüssel |
XZHHWWOEDGZJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(N(C(S1)S)C2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


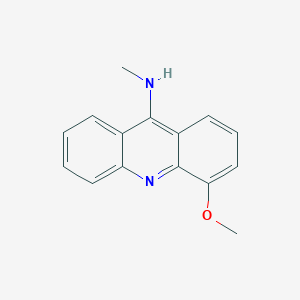
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)
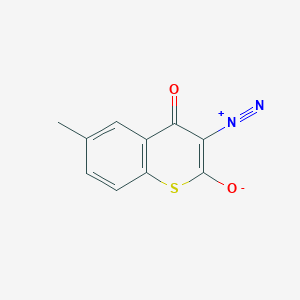
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
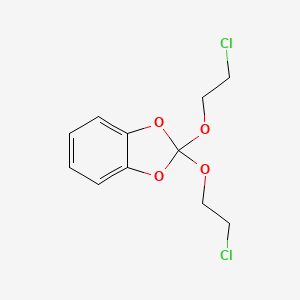
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
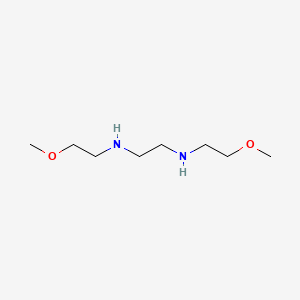
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
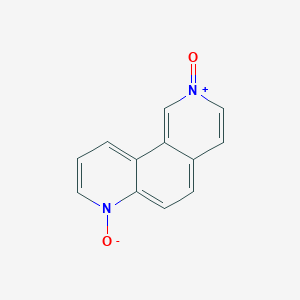

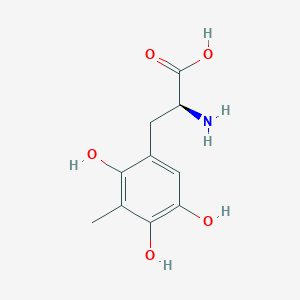
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

